molecular formula C9H7FN2O B1356397 5-(4-Fluorophenyl)isoxazol-3-amine CAS No. 925005-35-2

5-(4-Fluorophenyl)isoxazol-3-amine

Cat. No. B1356397
M. Wt: 178.16 g/mol
InChI Key: WPJQKMNQXKXFFN-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)isoxazol-3-amine is a chemical compound with the empirical formula C9H7FN2O . It has a molecular weight of 178.16 . This compound is typically used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)isoxazol-3-amine can be represented by the SMILES string Nc1cc(on1)-c2ccc(F)cc2 . This indicates that the molecule contains an isoxazole ring attached to a 4-fluorophenyl group via an amino group.


Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)isoxazol-3-amine is a solid substance . It has a melting point range of 127-132 °C .

Scientific Research Applications

  • 5-(4-Fluorophenyl)isoxazol-3-amine is a chemical compound with the empirical formula C9H7FN2O . It has a molecular weight of 178.16 .
  • It’s a solid substance with a melting point of 127-132 °C .
  • This compound is used as a reagent in chemical synthesis . For example, it can be used in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .
  • It’s important to note that this compound should be handled with care as it’s classified as Acute Tox. 4 Oral , which means it’s harmful if swallowed .
  • Proteomics Research

    • This compound is used as a biochemical for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The specific application in proteomics research is not detailed in the source.
  • Chemical Synthesis

    • It can be used in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide . This suggests its use in the field of organic chemistry, particularly in the synthesis of complex organic compounds. The specific methods of application or experimental procedures are not detailed in the source.
  • Synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea
    • This compound can be used as a starting material in the synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea . The specific methods of application or experimental procedures are not detailed in the source.

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJQKMNQXKXFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526965
Record name 5-(4-Fluorophenyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)isoxazol-3-amine

CAS RN

925005-35-2
Record name 5-(4-Fluorophenyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 925005-35-2
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